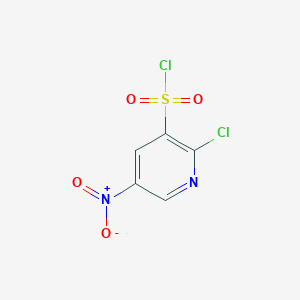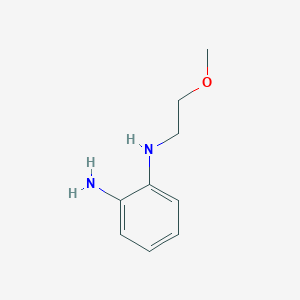
2-Chloro-5-nitropyridine-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-nitropyridine-3-sulfonyl chloride is a chemical compound that is part of the pyridine sulfonates family. It is closely related to various substituted pyridines that have been studied for their potential applications in different chemical reactions and as precursors for the synthesis of other compounds. Although the provided papers do not directly discuss this compound, they offer insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related pyridine sulfonates often involves substitution reactions. For instance, 5-nitropyridine-2-sulfonic acid and its potassium salt have been used to obtain various substituted pyridines, including 2-chloro-5-nitropyridine, through substitution of the sulfonate group by different nucleophiles . Additionally, 3-cyanopyridine-2-sulfonyl chlorides have been synthesized by oxidative chlorination of 3-cyanopyridine-2(1H)-2-thiones, which suggests that similar methods could be applicable for synthesizing this compound .
Molecular Structure Analysis
X-ray crystallography has been employed to verify the structures of related compounds, such as 5-nitropyridine-2-sulfonic acid . The molecular structure of this compound could potentially be analyzed using similar techniques to determine its crystalline structure and confirm the positions of the substituents on the pyridine ring.
Chemical Reactions Analysis
The reactivity of nitropyridine derivatives with various nucleophiles has been explored, indicating that these compounds can undergo substitution reactions to form a variety of products . The reaction of 3-nitropyridine with sulfite ions to yield disubstituted pyridines and the regioselectivity observed in reactions of 3-nitro-1,8-naphthyridines with chloromethyl phenyl sulfone provide insights into the possible chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various spectroscopic methods. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using IR, NMR, and electronic spectroscopy . Similarly, the structure and vibrational, electronic, and NMR analyses of 2-chloro-4-nitropyridine and its derivatives have been investigated . These studies provide a foundation for understanding the physical and chemical properties of this compound, such as its spectroscopic characteristics and reactivity.
Aplicaciones Científicas De Investigación
Spectroscopy and Molecular Analysis
- Electron spin resonance spectroscopy of 2-chloro-5-nitropyridine and related compounds provides insight into their molecular structures and electron distribution. For instance, the ionization of chloride from 2-chloro-5-nitropyridine during reduction demonstrates its reactivity and structural dynamics (Cottrell & Rieger, 1967).
Chemical Reactions and Pathways
- 2-Chloro-5-nitropyridine has been utilized in various chemical reactions, contributing to the formation of different compounds. For example, its reaction with ammonia, hydrazine hydrate, sodium azide, indole, and imidazole leads to the formation of sulfonamides and sulfonyl azides (Obafemi, 1982).
- The substitution of the sulfonate group in 5-nitropyridine-2-sulfonic acid by various nucleophiles, including 2-chloro-5-nitropyridine, leads to the production of substituted pyridines (Bakke & Sletvold, 2003).
Pharmaceutical Synthesis and Applications
- 2-Chloro-5-nitropyridine is instrumental in the synthesis of sulfonamides, as shown by the condensation of this compound with various sulfonamides to produce derivatives important in pharmaceutical research (El-Basil et al., 1969).
Kinetics and Mechanisms in Organic Chemistry
- The reaction kinetics and mechanisms involving 2-chloro-5-nitropyridine, such as nucleophilic substitutions and ring-opening reactions, are crucial for understanding its reactivity and potential applications in synthetic chemistry (Hamed, 1997; Haynes & Pett, 2007) (Haynes & Pett, 2007).
Material Science and Dye Synthesis
- 2-Chloro-5-nitropyridine is involved in the synthesis of dyes and intermediates for synthetic fibers, demonstrating its utility in material science and industrial applications (Bell et al., 1967).
Safety and Hazards
The compound is classified as dangerous, with hazard statements indicating it can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-chloro-5-nitropyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O4S/c6-5-4(14(7,12)13)1-3(2-8-5)9(10)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUOJWVXAFKPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3013790.png)
![1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B3013791.png)

![9-(4-butylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013795.png)
![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B3013796.png)
![Ethyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3013798.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B3013799.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3013801.png)
![8-[(E)-but-2-enyl]sulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013804.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3013806.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopropyloxalamide](/img/structure/B3013811.png)
